molecular formula C11H14BrNO3 B13682124 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid

Cat. No.: B13682124
M. Wt: 288.14 g/mol
InChI Key: XPBUMKWLTXCAEC-UHFFFAOYSA-N
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Description

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid is an organic compound that features a bromine atom attached to a benzoic acid core, with an amino-methylpropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoic acid and 2-amino-2-methylpropanol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Catalysts and Reagents: Common catalysts include triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Automated Systems: Implementing automated systems for precise control of reaction parameters.

    Green Chemistry: Adopting green chemistry principles to minimize waste and use environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogen-substituted derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Binding Affinity: The amino and bromine substituents enhance the binding affinity of the compound to its targets, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.

    4-Bromobenzoic Acid: Shares the bromine-substituted benzoic acid core but lacks the amino-methylpropoxy substituent.

Uniqueness

    Structural Features: The combination of the amino-methylpropoxy group and bromine atom provides unique chemical properties.

    Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

2-(2-amino-2-methylpropoxy)-4-bromobenzoic acid

InChI

InChI=1S/C11H14BrNO3/c1-11(2,13)6-16-9-5-7(12)3-4-8(9)10(14)15/h3-5H,6,13H2,1-2H3,(H,14,15)

InChI Key

XPBUMKWLTXCAEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=CC(=C1)Br)C(=O)O)N

Origin of Product

United States

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